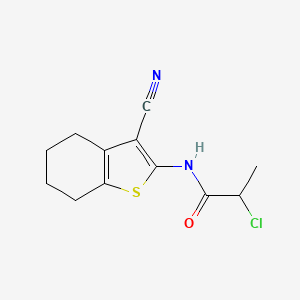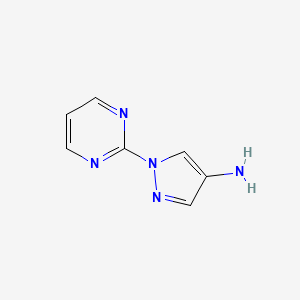
2-氯-N-(3-氰基-4,5,6,7-四氢-1-苯并噻吩-2-基)丙酰胺
描述
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide, also known as CTPA, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. CTPA is a stable, crystalline compound that is soluble in water, making it an ideal compound for use in laboratory experiments. It has a wide range of applications, from drug development to medical diagnostics, and its unique properties make it an attractive compound for further research.
作用机制
Target of Action
The primary targets of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways.
Mode of Action
The compound interacts with its targets by forming a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK3 kinase . This interaction inhibits the activity of the JNK2 and JNK3 kinases .
Pharmacokinetics
The compound’s molecular weight of282.79 g/mol suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK2 and JNK3 kinases, leading to the modulation of the MAPK signaling pathway . This can potentially affect various cellular processes, including cell growth and apoptosis.
实验室实验的优点和局限性
The advantages of using 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide in laboratory experiments include its low cost, its stability, and its solubility in water. However, it is important to note that 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a relatively new compound, and its exact mechanism of action is not yet fully understood. Therefore, it is important to exercise caution when using 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide in laboratory experiments, as its effects may not be fully understood.
未来方向
There are many potential future directions for research involving 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide. For example, further research could be done to better understand its mechanism of action, as well as its effects on different proteins, hormones, and genes. Additionally, further research could be done to explore the potential applications of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide in drug development, medical diagnostics, and biochemistry. Finally, further research could be done to explore the potential toxicological effects of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide, as well as its potential interactions with other compounds.
科学研究应用
分子结构和性质
该化合物也称为 2-氯-N-(3-氰基-6-甲基-4,5,6,7-四氢-1-苯并噻吩-2-基)乙酰胺,其分子式为 C12H13ClN2OS . 其平均质量为 268.762 Da,单一同位素质量为 268.043701 Da .
蛋白质组学研究
该化合物用于蛋白质组学研究 . 它可从生化供应商处购买用于研究目的 .
抑制 JNK2 和 JNK3 激酶
该化合物已被鉴定为 JNK2 和 JNK3 激酶 的有效且选择性的抑制剂 . 具有相似结构的化合物已显示出对这些激酶的有效抑制作用 .
抗菌活性
该化合物的衍生物已显示出对某些细菌具有显着的抑制作用 . 例如,一种衍生物对 枯草芽孢杆菌、大肠杆菌、普通变形杆菌和金黄色葡萄球菌 等生物体表现出更强的抑制作用 .
潜在的 5-LOX 抑制剂
该化合物已被建议作为可能的 5-LOX 抑制剂 进行进一步的结构优化和深入研究 . 这表明它在治疗 5-脂氧合酶发挥作用的疾病中的潜在用途 .
生化分析
Biochemical Properties
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) family, particularly JNK2 and JNK3 . The inhibition of these kinases can modulate cellular stress responses, apoptosis, and inflammation. The nature of these interactions involves the binding of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide to the active site of the kinases, thereby preventing their phosphorylation and subsequent activation.
Cellular Effects
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of JNK2 and JNK3 by this compound can lead to reduced apoptosis and inflammation in neuronal cells . Additionally, it has been shown to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of JNK2 and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular responses. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of JNK2 and JNK3, leading to prolonged anti-inflammatory and anti-apoptotic effects.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm.
Metabolic Pathways
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Additionally, its interaction with metabolic enzymes can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within cells can impact its activity and function, as well as its interactions with other biomolecules.
属性
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(13)11(16)15-12-9(6-14)8-4-2-3-5-10(8)17-12/h7H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBLWIYQROMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)

![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)



![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)
